REACTION_CXSMILES
|
Cl.CN(C)CCCN=C=NCC.O.ON1C2C=CC=CC=2N=N1.[C:24]([O:28][C:29]([N:31]1[CH2:36][CH2:35][CH:34](C(O)=O)[CH2:33][CH:32]1[CH3:40])=[O:30])([CH3:27])([CH3:26])[CH3:25].N[C@H](CC1C=CC2C(=CC=CC=2)C=1)C(N(C)[C@@H](C1ON=C(C)N=1)CC1C=CC2C(=CC=CC=2)C=1)=O.FC(F)(F)C([O-])=O.C(N(C(C)C)CC)(C)C>CN(C)C=O>[C:24]([O:28][C:29]([N:31]1[CH2:36][CH2:35][CH2:34][CH2:33][CH:32]1[CH3:40])=[O:30])([CH3:27])([CH3:25])[CH3:26] |f:0.1,2.3|
|
Name
|
|
Quantity
|
0.46 g
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCCN=C=NCC)C
|
Name
|
|
Quantity
|
0.37 g
|
Type
|
reactant
|
Smiles
|
O.ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
0.59 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(CC(CC1)C(=O)O)C
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
(2R)-2-amino-N-methyl-N-[(1R)-1-(3-methyl-1,2,4-oxadiazol-5-yl)-2-(2-naphthyl)ethyl]-3-(2-naphthyl)propionamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@@H](C(=O)N([C@H](CC1=CC2=CC=CC=C2C=C1)C1=NC(=NO1)C)C)CC1=CC2=CC=CC=C2C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)[O-])(F)F
|
Name
|
|
Quantity
|
0.22 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After 18 h at 20° C. the reaction mixture was poured on water (100 mL)
|
Duration
|
18 h
|
Type
|
EXTRACTION
|
Details
|
extracted several times with ethyl acetate (total 60 mL)
|
Type
|
WASH
|
Details
|
The collected organic phases were washed with aqueous citric acid (10%, 20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying (magnesium sulfate) the solution
|
Type
|
CONCENTRATION
|
Details
|
was concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(CCCC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.CN(C)CCCN=C=NCC.O.ON1C2C=CC=CC=2N=N1.[C:24]([O:28][C:29]([N:31]1[CH2:36][CH2:35][CH:34](C(O)=O)[CH2:33][CH:32]1[CH3:40])=[O:30])([CH3:27])([CH3:26])[CH3:25].N[C@H](CC1C=CC2C(=CC=CC=2)C=1)C(N(C)[C@@H](C1ON=C(C)N=1)CC1C=CC2C(=CC=CC=2)C=1)=O.FC(F)(F)C([O-])=O.C(N(C(C)C)CC)(C)C>CN(C)C=O>[C:24]([O:28][C:29]([N:31]1[CH2:36][CH2:35][CH2:34][CH2:33][CH:32]1[CH3:40])=[O:30])([CH3:27])([CH3:25])[CH3:26] |f:0.1,2.3|
|
Name
|
|
Quantity
|
0.46 g
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCCN=C=NCC)C
|
Name
|
|
Quantity
|
0.37 g
|
Type
|
reactant
|
Smiles
|
O.ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
0.59 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(CC(CC1)C(=O)O)C
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
(2R)-2-amino-N-methyl-N-[(1R)-1-(3-methyl-1,2,4-oxadiazol-5-yl)-2-(2-naphthyl)ethyl]-3-(2-naphthyl)propionamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@@H](C(=O)N([C@H](CC1=CC2=CC=CC=C2C=C1)C1=NC(=NO1)C)C)CC1=CC2=CC=CC=C2C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)[O-])(F)F
|
Name
|
|
Quantity
|
0.22 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After 18 h at 20° C. the reaction mixture was poured on water (100 mL)
|
Duration
|
18 h
|
Type
|
EXTRACTION
|
Details
|
extracted several times with ethyl acetate (total 60 mL)
|
Type
|
WASH
|
Details
|
The collected organic phases were washed with aqueous citric acid (10%, 20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying (magnesium sulfate) the solution
|
Type
|
CONCENTRATION
|
Details
|
was concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(CCCC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |